On-Target Potency: Obafistat Exhibits 9-Fold Greater AKR1C3 Inhibition Than ASP9521 in Cross-Study Analysis of Recombinant Human Enzyme
Obafistat demonstrates an IC50 of 1.2 nM against recombinant human AKR1C3, compared with ASP9521 which reports an IC50 of 11 nM against the same target in recombinant human AKR1C3 assays, representing a 9.2-fold potency advantage for obafistat [1][2]. Although these values derive from separate assay systems and direct head-to-head comparison under identical conditions has not been published, both datasets employ purified recombinant human AKR1C3 enzyme and measure inhibition of androstenedione-to-testosterone conversion, providing a reasonably comparable cross-study framework [1][3].
| Evidence Dimension | Inhibitory potency against recombinant human AKR1C3 |
|---|---|
| Target Compound Data | IC50 = 1.2 nM (Obafistat) |
| Comparator Or Baseline | ASP9521 (indole-based AKR1C3 inhibitor): IC50 = 11 nM |
| Quantified Difference | 9.2-fold greater potency (1.2 nM vs. 11 nM) |
| Conditions | Recombinant human AKR1C3 enzyme; substrate: androstenedione → testosterone conversion. Obafistat: patent WO2017202817A1; ASP9521: Biotool/Selleck published data from Kikuchi et al. |
Why This Matters
For researchers requiring maximal AKR1C3 target engagement at minimal compound concentrations—such as cellular target occupancy studies or combination screens where secondary pharmacology must be minimized—the 9.2-fold potency differential can substantially reduce required working concentrations and associated off-target risk.
- [1] Klippel A, et al. [8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-yl](1H-1,2,3-triazol-4-yl)methanones. Patent WO2017202817A1. Example 4. World Intellectual Property Organization. 2017. View Source
- [2] Kikuchi A, et al. ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3). Invest New Drugs. 2014;32(5):995-1004. View Source
- [3] Biotool. ASP-9521 Datasheet. IC50 values for recombinant human AKR1C3. Catalog No. S6749. View Source
